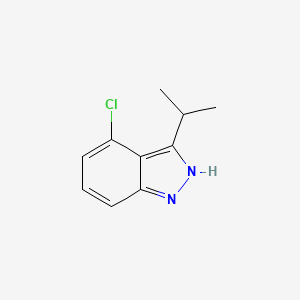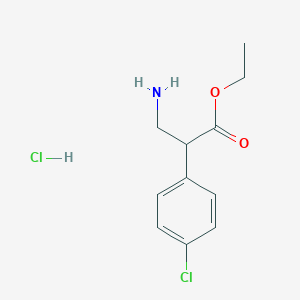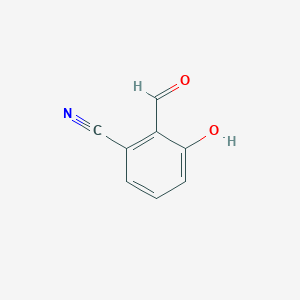
2-Formyl-3-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-3-hydroxybenzonitrile is an organic compound with the molecular formula C8H5NO2. It is a derivative of benzonitrile, characterized by the presence of a formyl group (-CHO) and a hydroxyl group (-OH) on the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Formyl-3-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with a 2-hydroxyarylaldehyde, followed by dehydration of the resulting aldoxime . Another method includes the use of ionic liquids as recycling agents, which simplifies the separation process and enhances the yield .
Industrial Production Methods: Industrial production of this compound often involves the use of metal salt catalysts and phase separation techniques to optimize the reaction conditions and improve the overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formyl-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: 2-Hydroxybenzoic acid.
Reduction: 2-Formyl-3-hydroxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Formyl-3-hydroxybenzonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Formyl-3-hydroxybenzonitrile involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Benzonitrile (C6H5CN): A simpler nitrile compound without the formyl and hydroxyl groups.
3-Formyl-4-hydroxybenzonitrile (C8H5NO2): A positional isomer with the formyl and hydroxyl groups at different positions on the benzene ring.
2-Hydroxy-5-cyanobenzaldehyde (C8H5NO2): Another isomer with the formyl and nitrile groups at different positions.
Uniqueness: 2-Formyl-3-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propriétés
Formule moléculaire |
C8H5NO2 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
2-formyl-3-hydroxybenzonitrile |
InChI |
InChI=1S/C8H5NO2/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,5,11H |
Clé InChI |
RQASCLZFRHHCEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



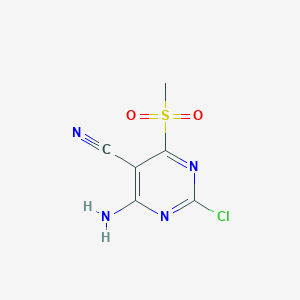
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

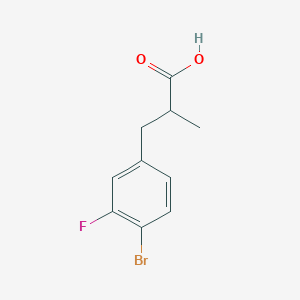
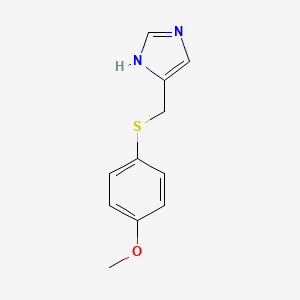
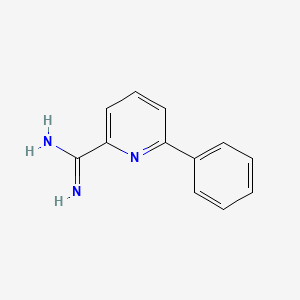
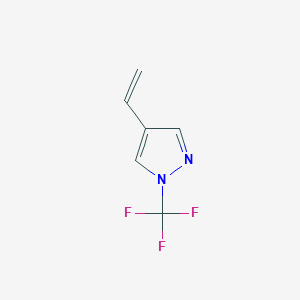
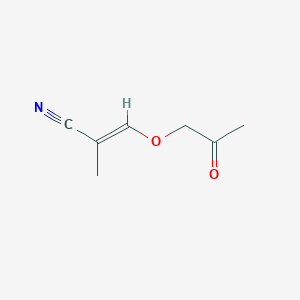

![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
